REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7](Cl)=[O:8])([O-:3])=[O:2].C(N(CC)CC)C.[CH2:20]([NH2:23])[CH:21]=[CH2:22]>ClCCl>[CH2:20]([NH:23][C:7](=[O:8])[C:6]1[CH:10]=[CH:11][CH:12]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)[CH:21]=[CH2:22]
|
Name
|
2-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1
|
Name
|
|
Quantity
|
850 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
93 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2 (± 2) °C
|
Type
|
CUSTOM
|
Details
|
stir at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a 24/40 adapter fitted with a thermometer, an argon inlet adapter, and a 250-mL pressure-equalizing addition funnel
|
Type
|
CUSTOM
|
Details
|
fitted with a glass stopper
|
Type
|
CUSTOM
|
Details
|
was purged with argon
|
Type
|
TEMPERATURE
|
Details
|
cooled with an ice-water bath
|
Type
|
ADDITION
|
Details
|
this solution was then added dropwise to the reaction mixture over ca. 2.5 h while the reaction temperature
|
Duration
|
2.5 h
|
Type
|
WASH
|
Details
|
The addition funnel was then rinsed with two 5-mL portions of dichloromethane
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to and
|
Type
|
ADDITION
|
Details
|
600 mL of 1N HCL was added to the turbid bright yellow solution over 30 sec
|
Duration
|
30 s
|
Type
|
CUSTOM
|
Details
|
the biphasic mixture was transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
The reaction flask was rinsed with three 100-mL portions of 1:1 CH2Cl2
|
Type
|
CUSTOM
|
Details
|
1N HCl and the organic phase was separated
|
Type
|
WASH
|
Details
|
washed with 500 mL of saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford 122 g (98% crude yield) of a pale yellow solid
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from 450 mL of toluene
|
Reaction Time |
16.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)NC(C1=CC(=CC=C1)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 113 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |